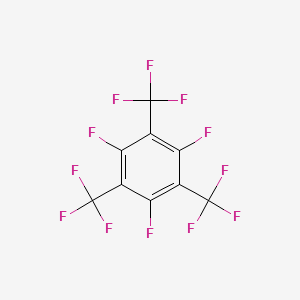

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene

描述

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene is a highly fluorinated aromatic compound with the molecular formula

C9H3F9

. This compound is characterized by the presence of three trifluoromethyl groups (CF3

) and three fluorine atoms (F

) attached to a benzene ring. The extensive fluorination imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.准备方法

Synthetic Routes and Reaction Conditions

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (

SF4

) under controlled conditions . This reaction typically requires anhydrous conditions and elevated temperatures to ensure complete fluorination.Another method involves the direct fluorination of 1,3,5-tris(trifluoromethyl)benzene using elemental fluorine (

F2

) or other fluorinating agents. This process is usually carried out in the presence of a catalyst such as cobalt trifluoride (CoF3

) to facilitate the introduction of fluorine atoms into the aromatic ring.Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced fluorinating agents and catalysts ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Reduction of the trifluoromethyl groups can be achieved using strong reducing agents such as lithium aluminum hydride (Reduction Reactions: LiAlH4

) or sodium borohydride (NaBH4

). The compound can be metalated using organolithium reagents like n-butyllithium (Metalation Reactions: n−BuLi

), forming lithio derivatives that can be further functionalized .Common Reagents and Conditions

- Reagents such as bromine (

Electrophilic Substitution: Br2

), nitric acid (HNO3

), and sulfuric acid (H2SO4

) are commonly used under acidic conditions.Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.

Metalation: n-Butyllithium in hexane or ether is used under inert atmosphere conditions to prevent oxidation.

Major Products

Substitution Products: Depending on the substituent introduced, products can include halogenated, nitrated, or sulfonated derivatives.

Reduction Products: Partial or complete reduction of trifluoromethyl groups to methyl groups.

Metalation Products: Lithio derivatives that can be further reacted with electrophiles to introduce new functional groups.

科学研究应用

Organic Synthesis

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its trifluoromethyl groups enhance the reactivity of the compound, making it suitable for various reactions.

- Synthesis of Tris(trifluoromethyl)benzoic Acid : The compound can be reacted with n-butyllithium and carbon dioxide to produce 2,4,6-tris(trifluoromethyl)benzoic acid .

- Lithio Derivative Formation : Direct metalation with n-butyllithium allows for the formation of lithio derivatives, facilitating further synthetic applications .

Material Science

The compound's high fluorine content imparts unique properties to materials:

- Fluorinated Polymers : It is used in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance.

- Coatings and Surfaces : Its incorporation into coatings enhances hydrophobicity and oleophobicity due to the low surface energy of fluorinated compounds .

Environmental Studies

Research has indicated that this compound can be studied for its environmental impact:

- Persistence in the Environment : The compound's stability raises concerns regarding its accumulation in ecosystems.

- Toxicological Studies : Investigations into its potential toxicity are ongoing to assess risks associated with exposure .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the effective use of this compound as a precursor for synthesizing novel fluorinated compounds. The research highlighted its utility in creating derivatives with enhanced biological activity and stability.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of this compound revealed significant findings regarding its degradation pathways and potential ecological risks. The study emphasized the need for monitoring fluorinated compounds in environmental samples due to their long-lasting nature.

作用机制

The mechanism of action of 1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene is primarily influenced by its highly electronegative fluorine atoms and trifluoromethyl groups. These groups can significantly alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Pathways Involved: In biological systems, the compound may influence metabolic pathways by modulating enzyme activity or altering membrane permeability due to its lipophilic nature.

相似化合物的比较

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds:

1,3,5-Trifluorobenzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.

Hexafluorobenzene: Fully fluorinated benzene ring, offering distinct chemical stability and reactivity compared to partially fluorinated compounds.

1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different steric and electronic effects compared to the tris-substituted derivative.

The uniqueness of this compound lies in its combination of trifluoromethyl groups and fluorine atoms, which impart exceptional chemical stability, reactivity, and versatility in various applications.

生物活性

1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene (TFBT) is a highly fluorinated aromatic compound with significant biological and chemical properties. Its unique structure, characterized by three trifluoromethyl groups and three additional fluorine atoms attached to a benzene ring, grants it distinct reactivity and stability. This article explores the biological activity of TFBT, including its mechanisms of action, potential applications in drug discovery, and relevant case studies.

- Molecular Formula : C9F12

- Molecular Weight : 336.08 g/mol

- Density : 1.658 g/cm³

- Boiling Point : 105.1°C at 760 mmHg

- Flash Point : 25.2°C

The biological activity of TFBT is primarily influenced by its highly electronegative fluorine atoms. These atoms affect the electronic distribution within the molecule, allowing TFBT to interact with various biological targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound's lipophilic nature may also influence membrane permeability and metabolic pathways.

Molecular Targets

TFBT has been shown to interact with several molecular targets:

- Enzymes : It can modulate enzyme activity, potentially influencing metabolic pathways.

- Receptors : The compound may bind to specific receptors, altering cellular signaling processes.

Biological Applications

- Drug Discovery : TFBT is investigated for its potential role in drug development due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. Its fluorinated structure can improve pharmacokinetic properties.

- Medical Imaging : Due to its fluorine content, TFBT is explored as a diagnostic agent in imaging techniques such as positron emission tomography (PET), where fluorinated compounds are valuable for tracing biological processes.

- Chemical Biology : The compound's unique properties make it a useful building block in synthesizing complex fluorinated organic molecules that may have biological significance.

Case Study 1: Inhibition of BCAT Enzymes

A study identified novel inhibitors for branched-chain amino acid transaminases (BCATs) using trifluoromethyl-containing compounds similar to TFBT. These inhibitors displayed high cellular activity and selectivity against BCAT1/2 enzymes, which are implicated in various cancer types. The research highlighted the importance of trifluoromethyl groups in enhancing the potency of these inhibitors .

Case Study 2: Reactivity and Biological Effects

Research indicates that TFBT exhibits convulsant properties and has been studied for its reactivity with organolithium reagents. Its interactions can lead to the formation of lithio derivatives, which may have further implications for synthetic chemistry and biological applications .

Comparative Analysis

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C9F12 | Highly stable; potential drug candidate |

| 1,3-Bis(trifluoromethyl)benzene | C8F6 | Fewer trifluoromethyl groups; different reactivity |

| Hexafluorobenzene | C6F6 | Fully fluorinated; high stability |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s synthesis typically involves sequential fluorination and trifluoromethylation of a benzene precursor. A common approach includes:

- Nucleophilic aromatic substitution (SNAr): Using fluorinating agents (e.g., KF/18-crown-6) to introduce fluorine atoms at positions 1, 3, and 5 .

- Trifluoromethylation: Reagents like CF₃I or (CF₃)₂Hg under basic conditions (e.g., K₂CO₃) to install trifluoromethyl groups at positions 2, 4, and 6. Reaction optimization may require reflux in polar aprotic solvents (e.g., DMF) .

- Purification: Continuous flow reactors and fractional distillation are critical for isolating high-purity product (>98%) .

Key Variables:

- Temperature control (avoiding thermal decomposition of CF₃ groups).

- Solvent polarity (to stabilize intermediates).

- Catalytic systems (e.g., copper-mediated cross-coupling for regioselective trifluoromethylation) .

Q. How can researchers characterize the electronic and steric effects of this compound’s substituents using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR: Quantifies electronic effects of fluorine atoms. Chemical shifts between -60 ppm to -70 ppm indicate strong electron-withdrawing effects of CF₃ groups .

- X-ray crystallography: Resolves steric crowding from trifluoromethyl groups (bond angles ~109.5°) and confirms symmetrical substitution .

- Mass spectrometry (EI): Fragmentation patterns (e.g., loss of CF₃ radicals) validate molecular stability .

Example Data:

| Technique | Observation | Interpretation |

|---|---|---|

| ¹⁹F NMR | δ = -68 ppm | Strong deshielding due to CF₃ |

| XRD | C-CF₃ bond length = 1.33 Å | Reduced steric hindrance |

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify reactive sites. For example, meta-directing effects of CF₃ groups reduce electrophilic attack at positions 2, 4, and 6 .

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMSO enhances charge separation in transition states) .

- COMSOL Multiphysics: Models diffusion-limited kinetics in microreactor setups for scaled synthesis .

Case Study:

DFT predicts a 15% lower activation energy for nitration at position 4 compared to position 2 due to steric shielding .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Profiling: Compare turnover frequencies (TOF) under varying Pd/Cu catalyst ratios .

- Byproduct Analysis: Use GC-MS to identify inhibitory species (e.g., HF from CF₃ group decomposition) .

- Theoretical Frameworks: Apply Hammett plots to correlate substituent σ values with reaction rates .

Example Workflow:

Vary catalyst loading (0.5–5 mol%).

Monitor reaction progress via in-situ IR.

Isolate intermediates (e.g., Pd-π complexes) for XRD validation .

Q. What role does this compound play in designing fluorinated liquid crystals or high-performance polymers?

Methodological Answer:

- Liquid Crystals: The compound’s rigidity and fluorophilicity enhance mesophase stability. Introduce alkyl chains via Suzuki coupling to tune transition temperatures .

- Polymers: Use as a monomer in ring-opening metathesis polymerization (ROMP) to create thermally stable fluoropolymers (Tg > 200°C) .

Q. How can isotopic labeling (e.g., ¹⁸F) clarify degradation pathways in environmental studies?

Methodological Answer:

- Synthesis of ¹⁸F-labeled analog: Use nucleophilic fluorination with K¹⁸F to track hydrolysis products .

- LC-MS/MS Analysis: Detect ¹⁸F-labeled metabolites (e.g., trifluoroacetic acid) in soil/water samples .

- Degradation Modeling: Apply pseudo-first-order kinetics to estimate half-life (t₁/₂) under UV exposure .

Q. What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites with trimethylsilyl (TMS) groups during trifluoromethylation .

- Directed C-H Activation: Use Pd(II)/ligand systems to target specific positions (e.g., ortho to fluorine) .

- Microwave Irradiation: Accelerate reaction rates to favor kinetic over thermodynamic products .

属性

IUPAC Name |

1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F12/c10-4-1(7(13,14)15)5(11)3(9(19,20)21)6(12)2(4)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZHVIDXHYBBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380037 | |

| Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-92-0 | |

| Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro-1,3,5-tris(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。